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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VT104 is a potent and specific small molecule inhibitor of TEAD (Transcriptional Enhanced
Associate Domain) auto-palmitoylation. This inhibition disrupts the interaction between TEAD
and the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which are the
downstream effectors of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway
is implicated in various cancers, making (R)-VT104 a promising candidate for anti-cancer
therapeutic development.[3][4][5] Preclinical evaluation of (R)-VT104 in mouse models is a
critical step in its development. These application notes provide detailed protocols for the
formulation and oral administration of (R)-VT104 in mice for pharmacokinetic and efficacy

studies.

Data Presentation

Physicochemical Properties of (R)-VT104

Property Value Reference
Molecular Formula C25H19F3N20

Molecular Weight 420.43 g/mol

Appearance White to off-white solid powder

Solubility Soluble in DMSO
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Pharmacokinetic Parameters of (R)-VT104 in Mice (Oral

Administration)
Parameter Value Reference
Dose 10 mg/kg
Bioavailability (F) 78%
Half-life (TY%) 24.2 hours
] 5% DMSO + 10% Solutol +
Formulation

85% D5W

In Vivo Efficacy of (R)-VT104 in NF2-deficient
Mesothelioma Xenograft Model

Dose (Oral, Once Daily) Outcome Reference

Tumor regression (TGI =

3 mg/k
9 102.49%, P < 0.001)

Tumor regression (TGl =

10 mg/k
9 103.67%, P < 0.001)

Experimental Protocols
Preparation of (R)-VT104 Formulation for Oral Gavage
(5% DMSO + 10% Solutol + 85% D5W)

This protocol describes the preparation of a 1 mg/mL solution of (R)-VT104. The final volume
can be scaled as needed.

Materials:
e (R)-VT104 powder
¢ Dimethyl sulfoxide (DMSO), sterile, cell culture grade

e Solutol® HS 15 (Kolliphor® HS 15)
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5% Dextrose in Water (D5W), sterile

Sterile conical tubes (15 mL or 50 mL)

Pipettes and sterile filter tips

Vortex mixer

Water bath or heating block (optional)
Procedure:

o Calculate Required Amounts: For 10 mL of a 1 mg/mL solution, you will need:

[¢]

(R)-VT104: 10 mg

[e]

DMSO: 0.5 mL (5% of total volume)

o

Solutol® HS 15: 1.0 mL (10% of total volume)

[¢]

D5W: 8.5 mL (85% of total volume)

e Dissolve (R)-VT104 in DMSO:
o Weigh 10 mg of (R)-VT104 powder and place it in a sterile conical tube.
o Add 0.5 mL of DMSO to the tube.

o Vortex thoroughly until the (R)-VT104 is completely dissolved. Gentle warming in a water
bath (37°C) may aid dissolution, but avoid overheating.

e Add Solutol® HS 15:
o Warm the Solutol® HS 15 to 37°C to reduce its viscosity.
o Add 1.0 mL of the warmed Solutol® HS 15 to the (R)-VT104/DMSO solution.

o Vortex immediately and thoroughly until the solution is homogeneous.
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o Add D5W:

o Slowly add 8.5 mL of D5W to the mixture while vortexing. Add the D5W dropwise or in
small increments to prevent precipitation of the compound.

o Continue to vortex for 2-3 minutes to ensure a uniform and clear solution.
e Final Inspection and Storage:

o Visually inspect the solution for any precipitates. If precipitation occurs, the formulation
may need to be prepared fresh before each use.

o Store the formulation at 4°C, protected from light. It is recommended to use the
formulation within 24 hours of preparation. For longer storage, stability studies would be
required.

Protocol for Oral Gavage Administration in Mice

Materials:

Prepared (R)-VT104 formulation

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or straight with
a ball tip)

1 mL syringes

Animal scale

Mouse restraint device (optional)
Procedure:
e Animal Preparation:

o Weigh each mouse to accurately calculate the dosing volume. The typical dosing volume
is 5-10 mL/kg. For a 25g mouse receiving a 10 mg/kg dose of a 1 mg/mL formulation, the
volume would be 0.25 mL.
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e Syringe Preparation:
o Draw the calculated volume of the (R)-VT104 formulation into a 1 mL syringe.
o Attach the gavage needle and ensure all air bubbles are removed.

e Restraint:

o Properly restrain the mouse by scruffing the neck and back to immobilize the head and
straighten the neck and esophagus. The mouse should be held in a vertical position.

o Gavage Needle Insertion:

o Gently insert the gavage needle into the side of the mouth, advancing it along the roof of
the mouth towards the esophagus.

o The needle should pass smoothly without resistance. If resistance is felt, the needle may
be in the trachea; withdraw immediately and re-attempt.

e Administration:

o Once the needle is correctly positioned in the esophagus (approximately to the level of the
last rib), slowly depress the syringe plunger to administer the solution over 2-3 seconds.

o Post-Administration Monitoring:
o Slowly withdraw the gavage needle.

o Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of
distress, such as choking, gasping, or lethargy.

Protocol for Blood Sampling via Saphenous Vein for
Pharmacokinetic Studies

Materials:

e Mouse restraint device
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23-25 gauge needles or lancets

Micro-hematocrit tubes or other blood collection tubes (e.g., EDTA-coated)

Gauze sponges

Petroleum jelly (optional)

70% Isopropyl alcohol
Procedure:
e Restraint:
o Place the mouse in a restraining device, allowing one hind leg to be accessible.
o Site Preparation:

o Remove the fur from the lateral side of the hind leg, over the saphenous vein, using
clippers or a depilatory cream.

o Wipe the area with 70% isopropy! alcohol to visualize the vein.

o A small amount of petroleum jelly can be applied to the site to help the blood bead up.
» Blood Collection:

o Apply gentle pressure to the leg above the knee to engorge the saphenous vein.

o Puncture the vein at an approximately 45° angle with a sterile 23-25 gauge needle or
lancet.

o Collect the forming droplets of blood into a micro-hematocrit tube. The number of samples
and volume will depend on the study design, but should not exceed recommended limits
(e.g., no more than 7.5% of total blood volume in a single collection).

e Post-Sampling Care:
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o After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze
sponge until bleeding stops.

o Monitor the mouse for 5-10 minutes to ensure hemostasis before returning it to its home
cage.

Suggested Sampling Time Points for a Compound with a ~24-hour Half-life: For a
pharmacokinetic study, blood samples could be collected at time points such as: 0.5, 1, 2, 4, 8,

24, 48, and 72 hours post-dose to adequately characterize the absorption, distribution,
metabolism, and excretion phases.

Visualizations
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Caption: Mechanism of (R)-VT104 in the Hippo Signaling Pathway.
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Caption: Experimental workflow for preclinical evaluation of (R)-VT104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6274960#r-vt104-formulation-for-oral-administration-
in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b6274960#r-vt104-formulation-for-oral-administration-in-mice
https://www.benchchem.com/product/b6274960#r-vt104-formulation-for-oral-administration-in-mice
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6274960?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6274960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

